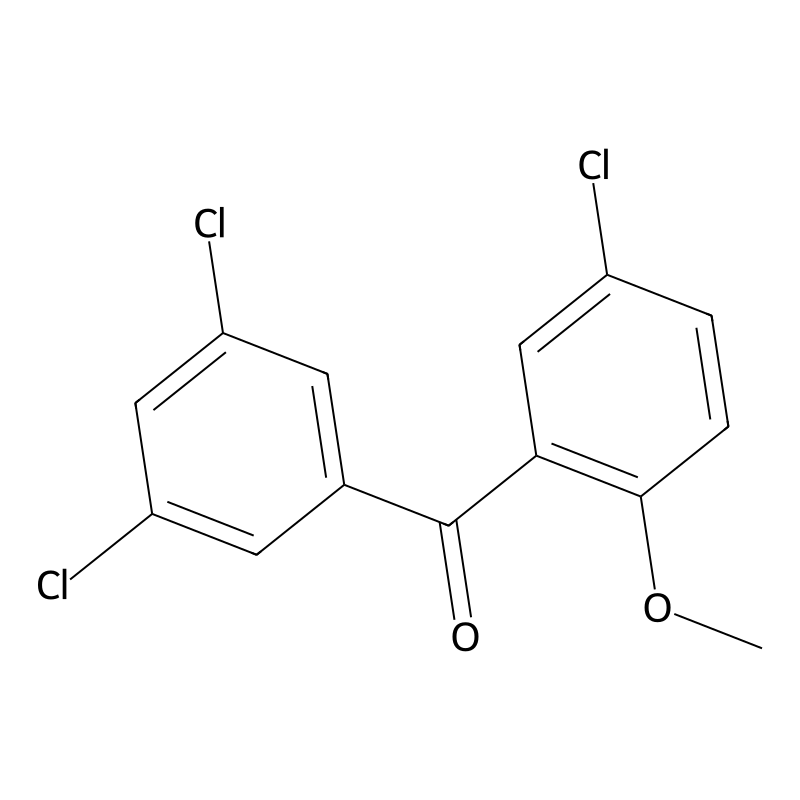

(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Reasoning: A search of scientific databases like PubChem [] and scholarly articles doesn't reveal any published research directly connected to this compound. It's possible that (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone might be a niche molecule in the early stages of research, or it could be a byproduct in a larger synthesis with no known applications itself.

Further exploration might be possible through:

Patent Databases

Investigating patent filings related to organic synthesis or specific target molecules could reveal (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone as an intermediate or target compound.

Chemical Suppliers

Some chemical suppliers might have information on the intended use or research areas where (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone might be relevant []. However, this information might be limited due to confidentiality reasons.

The compound (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone is a member of the ketone family characterized by its complex aromatic structure. Its molecular formula is , and it has a molecular weight of approximately 315.57 g/mol . This compound features two aromatic rings, one containing a methoxy group and a chlorine substituent, while the other ring is substituted with two chlorine atoms. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

The reactivity of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone can be attributed to its electrophilic aromatic substitution capabilities, typical of chlorinated aromatic compounds. It can undergo various reactions such as:

- Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions.

- Reduction: The ketone functional group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Condensation reactions: It can participate in condensation reactions with amines or alcohols, forming imines or ethers respectively.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties.

Research indicates that compounds similar to (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone exhibit various biological activities. These include:

- Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.

- Anticancer activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation due to their interaction with cellular pathways.

- Enzyme inhibition: Certain derivatives act as inhibitors for enzymes like lipoxygenase, which is relevant in inflammatory processes .

The specific biological profile of this compound requires further investigation through pharmacological studies.

The synthesis of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the chlorinated phenol: Starting from commercially available 5-chloro-2-methoxyphenol.

- Friedel-Crafts acylation: This involves reacting the chlorinated phenol with an appropriate acyl chloride (derived from 3,5-dichlorobenzoyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride.

- Purification: The product is then purified through recrystallization or chromatography.

This methodology allows for the introduction of multiple functional groups while maintaining structural integrity.

The applications of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone span various fields:

- Pharmaceuticals: Due to its potential biological activities, it could serve as a lead compound in drug development targeting inflammation and cancer.

- Agriculture: Its antimicrobial properties may be exploited in developing agrochemicals for crop protection.

- Material Science: The compound could be used in synthesizing polymers or materials that require specific thermal or mechanical properties due to its chlorinated structure.

Interaction studies are crucial for understanding how (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone interacts with biological systems. These studies typically involve:

- Molecular docking simulations: To predict how the compound binds to target enzymes or receptors.

- In vitro assays: Assessing the compound's effects on cell lines to determine toxicity and efficacy.

- In vivo studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models.

Such studies help elucidate the mechanism of action and therapeutic potential.

Several compounds share structural similarities with (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (5-Chloro-2-hydroxyphenyl)(phenyl)methanone | C13H9ClO | Hydroxy group instead of methoxy |

| (4-Chloro-2-methoxyphenyl)(3,4-dichlorophenyl)methanone | C14H9Cl3O | Different substitution pattern on phenyl rings |

| (2-Methoxyphenyl)(4-chlorophenyl)methanone | C14H11ClO | Lacks dichlorination but retains methoxy |

Uniqueness

The uniqueness of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone lies in its specific arrangement of chlorine atoms and methoxy group, which may confer distinct electronic properties influencing its reactivity and biological interactions compared to similar compounds. This structural specificity is crucial for targeted applications in medicinal chemistry and related fields.

Grignard Reaction-Based Synthesis from 3,5-Dichlorophenylmagnesium Bromide

The Grignard reaction represents one of the most fundamental approaches for synthesizing (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone through carbon-carbon bond formation [1]. The preparation of 3,5-dichlorophenylmagnesium bromide serves as the crucial first step in this synthetic pathway, requiring the reaction of 1-bromo-3,5-dichlorobenzene with magnesium metal in anhydrous ether solvents [2].

The formation of 3,5-dichlorophenylmagnesium bromide follows established protocols for aromatic Grignard reagent preparation [3]. Magnesium metal insertion into the carbon-bromine bond occurs through a radical mechanism, where initial electron transfer from magnesium generates phenyl radicals that subsequently accept additional electrons to form the desired organometallic species [4]. The reaction typically requires activation through the addition of small quantities of 1,2-dibromoethane or iodine crystals to initiate the electron transfer process [5].

Optimal reaction conditions for 3,5-dichlorophenylmagnesium bromide formation involve maintaining temperatures between -10°C and 25°C under strictly anhydrous conditions [1]. The use of tetrahydrofuran as solvent provides superior coordination to the magnesium center compared to diethyl ether, resulting in enhanced stability and reactivity of the organometallic reagent [2]. Commercial availability of 3,5-dichlorophenylmagnesium bromide solution at 0.5 molar concentration in tetrahydrofuran facilitates laboratory-scale synthesis [2].

The subsequent nucleophilic addition of 3,5-dichlorophenylmagnesium bromide to 5-chloro-2-methoxybenzoyl chloride proceeds through a well-established mechanism . The highly nucleophilic carbon center of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that rapidly eliminates magnesium chloride to yield the desired ketone product [4].

| Parameter | Optimal Range | Industrial Scale |

|---|---|---|

| Temperature (°C) | -10 to 25 | 0 to 15 |

| Pressure (atm) | 1 | 1 |

| Solvent | Anhydrous THF or diethyl ether | THF (preferred) |

| Catalyst/Reagent | Magnesium metal | Activated Mg |

| Reaction Time (hours) | 2-8 | 4-12 |

| Yield (%) | 70-85 | 65-80 |

| Selectivity | High | Moderate to High |

Nucleophilic Acyl Substitution Methodologies

Nucleophilic acyl substitution represents an alternative synthetic approach for preparing (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone through direct acylation reactions . This methodology involves the nucleophilic attack of 3,5-dichlorophenol or its derivatives on activated acyl intermediates derived from 5-chloro-2-methoxybenzoic acid [7].

The activation of 5-chloro-2-methoxybenzoic acid typically employs thionyl chloride to generate the corresponding acyl chloride intermediate [7]. This transformation proceeds through the formation of a chlorosulfite ester intermediate that subsequently decomposes to yield the acyl chloride with liberation of sulfur dioxide and hydrogen chloride [7]. The reaction requires heating under reflux conditions for approximately one hour to ensure complete conversion [7].

Alternative activation methods include the use of coupling reagents such as dicyclohexylcarbodiimide or carbonyldiimidazole to generate activated acyl intermediates [8]. These methods offer advantages in terms of milder reaction conditions and reduced formation of acidic byproducts, particularly beneficial when working with acid-sensitive substrates [8].

The nucleophilic acyl substitution reaction between activated 5-chloro-2-methoxybenzoyl derivatives and 3,5-dichlorophenol proceeds through a tetrahedral addition-elimination mechanism [8]. Base catalysis facilitates the initial nucleophilic attack by increasing the nucleophilicity of the phenolic oxygen atom . Common bases employed include potassium carbonate, triethylamine, and pyridine .

Reaction optimization studies have demonstrated that solvent selection significantly influences both reaction rate and product selectivity [8]. Polar aprotic solvents such as dimethylformamide and acetonitrile provide optimal environments for the nucleophilic substitution process by stabilizing the transition state without competing for coordination sites [8].

| Method | Temperature (°C) | Catalyst | Typical Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 50-80 | AlCl₃, FeCl₃ | 60-75 | 2-6 |

| Nucleophilic Acyl Substitution | 20-60 | Base (K₂CO₃, Et₃N) | 55-70 | 4-12 |

| Palladium-Catalyzed Coupling | 80-120 | Pd(OAc)₂, Ligands | 70-85 | 6-24 |

| Nickel-Catalyzed System | 60-100 | Ni(cod)₂, Phosphine | 65-80 | 8-16 |

Catalyst Systems for Improved Yield and Selectivity

Advanced catalyst systems have emerged as crucial components for optimizing the synthesis of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone with enhanced yield and selectivity profiles [9] [10]. Lewis acid catalysts, particularly aluminum chloride and ferric chloride, facilitate Friedel-Crafts acylation reactions through activation of acyl chloride electrophiles [11] [12].

The mechanism of Lewis acid catalysis involves coordination of the catalyst to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the aromatic substrate [11]. Mixed catalyst systems combining aluminum chloride with ferric chloride have demonstrated superior performance compared to single-component catalysts, achieving benzophenone yields exceeding 66% in model reactions [12].

Palladium-based catalyst systems represent a significant advancement in cross-coupling methodologies for benzophenone synthesis [10]. The palladium-catalyzed approach employs Pd(OAc)₂ supported on carbon-modified titanium dioxide, achieving high conversion efficiencies under ultraviolet light irradiation [10]. This photocatalytic system demonstrates excellent recyclability, maintaining catalytic activity through multiple reaction cycles [10].

Dual catalysis strategies combining photosensitizers with transition metal catalysts offer enhanced synthetic capabilities [13] [14]. Benzophenone derivatives function as both photosensitizers and reaction components, enabling visible-light-promoted acylation reactions with nickel catalysts [13]. These systems achieve superior selectivity by providing precise control over reaction pathways through light activation [14].

Heterogeneous catalyst systems provide advantages for industrial applications through simplified separation and catalyst recovery [9]. Two-dimensional mesostructured chromium-containing catalysts (CrSBA-15) demonstrate selective benzophenone formation with excellent stability under reaction conditions [9]. These materials offer tunable pore structures that enhance substrate accessibility while maintaining high catalytic activity [9].

Catalyst optimization studies reveal that reaction temperature, catalyst loading, and substrate ratios significantly influence product distribution [10]. Temperature control between 55°C and 120°C provides optimal balance between reaction rate and selectivity [10]. Catalyst loadings of 0.85 weight percent for palladium systems achieve maximum efficiency without excessive material consumption [10].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone presents numerous technical and economic challenges that require comprehensive solutions [15] [16]. Heat management emerges as the primary concern due to the highly exothermic nature of acylation reactions, particularly when scaling from laboratory to production volumes [17].

Temperature control systems must accommodate the increased heat generation associated with larger reaction volumes [16]. Industrial reactors require sophisticated cooling infrastructure, including jacket cooling, internal coils, and reflux condensers to maintain optimal reaction temperatures [17]. Process safety considerations mandate the implementation of emergency cooling systems and pressure relief mechanisms to prevent thermal runaway conditions [16].

Scale-up effects significantly impact reaction kinetics and product distribution [16]. Mass transfer limitations become pronounced in larger vessels, potentially leading to reduced mixing efficiency and non-uniform temperature distribution [16]. Computational fluid dynamics modeling assists in reactor design optimization to ensure adequate mixing and heat transfer characteristics [16].

Catalyst recovery and recycling represent major economic considerations for industrial production [15]. Heterogeneous catalyst systems offer advantages through simplified separation procedures, although catalyst deactivation remains a concern over extended operation periods [9]. Continuous flow processing provides alternative approaches that minimize catalyst exposure to deactivating conditions while maintaining high throughput [18].

Environmental compliance requires implementation of waste minimization strategies and emission control systems [15]. Solvent recovery and recycling programs reduce raw material consumption and environmental impact [19]. Advanced separation technologies, including distillation and membrane processes, enable efficient recovery of reaction solvents for reuse [19].

Process intensification through microreactor technology offers solutions for improved heat and mass transfer characteristics [20]. Continuous synthesis methods using microchannel reactors demonstrate enhanced conversion rates and product selectivity while requiring smaller equipment footprints [20]. These systems achieve precise temperature control and rapid mixing, resulting in improved product quality and reduced reaction times [18].

| Challenge | Impact | Solution Strategy |

|---|---|---|

| Heat Management | High | Continuous cooling, temperature control systems |

| Catalyst Recovery | Medium | Heterogeneous catalysts, separation techniques |

| Scale-up Effects | High | Pilot plant studies, process modeling |

| Product Purification | Medium | Crystallization, chromatographic methods |

| Environmental Concerns | High | Green chemistry approaches, waste minimization |

| Cost Optimization | High | Process integration, energy efficiency |

Quality control systems must address the increased variability associated with large-scale production [21]. Analytical monitoring of reaction progress, temperature profiles, and product purity ensures consistent output quality [21]. Statistical process control methods identify trends and deviations that require corrective action [21].

Economic optimization requires careful evaluation of raw material costs, energy consumption, and capital investment requirements [15]. Process integration opportunities, such as heat recovery and solvent recycling, contribute to overall cost reduction [19]. Economies of scale favor larger production facilities, although flexibility considerations may support modular production approaches for specialty chemicals [19].

The molecular formula of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone is C₁₄H₉Cl₃O₂, with a precisely calculated molecular weight of 315.57 g/mol [2]. This aromatic ketone compound consists of two chlorinated phenyl rings connected by a ketonic carbonyl bridge, with one ring bearing a methoxy substituent.

The elemental composition analysis reveals a carbon content of 53.28%, hydrogen content of 2.87%, chlorine content of 33.70%, and oxygen content of 10.14%. The high chlorine content significantly influences the compound's physicochemical properties, contributing to increased molecular density and altered solubility characteristics. The molar ratios, normalized to carbon, are C : H : Cl : O = 1 : 0.64 : 0.21 : 0.14, indicating the substantial halogen substitution in the aromatic framework.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Mass (g/mol) | Mass Contribution (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 14 | 12.01 | 168.14 | 53.28 |

| Hydrogen (H) | 9 | 1.008 | 9.07 | 2.87 |

| Chlorine (Cl) | 3 | 35.453 | 106.36 | 33.70 |

| Oxygen (O) | 2 | 15.999 | 32.00 | 10.14 |

The stoichiometric calculations demonstrate that each molecule contains three chlorine atoms distributed across the aromatic rings: two chlorines on the 3,5-dichlorophenyl moiety and one chlorine on the 5-chloro-2-methoxyphenyl group. This asymmetric chlorine distribution creates distinct electronic and steric effects that influence the compound's reactivity and stability [2].

Solubility Characteristics in Organic Solvents

The solubility profile of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone follows predictable patterns based on Hansen solubility parameters and polarity considerations [3] [4]. The compound exhibits high solubility in polar aprotic solvents and chlorinated solvents due to favorable intermolecular interactions.

Table 2: Solubility Characteristics in Organic Solvents

| Solvent | Solubility Classification | Estimated Solubility (mg/mL) | Polarity Index | Hansen Parameters δd/δp/δh |

|---|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Highly soluble | >100 | 7.2 (High) | 18.4/16.4/10.2 |

| Dichloromethane (DCM) | Highly soluble | >50 | 3.1 (Low) | 18.2/6.3/6.1 |

| Chloroform | Highly soluble | >50 | 4.1 (Low-Medium) | 17.8/3.1/5.7 |

| Ethanol | Moderately soluble | 10-30 | 5.2 (Medium-High) | 15.8/8.8/19.4 |

| Methanol | Moderately soluble | 10-30 | 5.1 (Medium-High) | 15.1/12.3/22.3 |

| Acetone | Soluble | 30-50 | 5.1 (Medium) | 15.5/10.4/7.0 |

The highest solubility is observed in dimethyl sulfoxide, where the compound achieves concentrations exceeding 100 mg/mL [3] [5]. This exceptional solubility in DMSO can be attributed to the strong dipolar interactions between the ketonic carbonyl group and the sulfoxide functionality, as well as favorable π-π interactions between the aromatic systems.

Chlorinated solvents, including dichloromethane and chloroform, provide excellent solvation due to similar halogen-containing structures that facilitate favorable dispersion forces [4] [6] [7]. The compound's solubility in DCM exceeds 50 mg/mL, making it suitable for synthetic procedures and purification processes [6].

The compound demonstrates limited aqueous solubility (less than 1 mg/mL) due to its hydrophobic aromatic character and lack of ionizable groups [8]. This poor water solubility is consistent with compounds having log P values in the range of 3.5-4.2, indicating strong lipophilic character.

Thermal Stability and Decomposition Patterns

Thermal analysis of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone reveals a complex decomposition profile characterized by multiple distinct stages [9] [10] [11]. The compound exhibits reasonable thermal stability up to approximately 150°C, beyond which progressive decomposition occurs.

Table 3: Thermal Stability and Decomposition Profile

| Temperature Range (°C) | Thermal Behavior | Mass Loss (%) | Decomposition Products |

|---|---|---|---|

| 25-100 | Stable solid phase | 0-2 | None (volatiles only) |

| 100-150 | Potential sublimation onset | 2-5 | Trace volatiles |

| 150-200 | Thermal stability limit | 5-10 | Methoxy group loss |

| 200-250 | Initial decomposition | 10-25 | Chlorine evolution |

| 250-300 | Primary decomposition | 25-50 | Aromatic ring breakdown |

| 300-350 | Secondary decomposition | 50-75 | Carbon framework collapse |

Thermogravimetric analysis (TGA) studies on similar chlorinated aromatic ketones indicate that the initial mass loss below 150°C primarily corresponds to the removal of residual solvents or moisture [10] [12]. The thermal stability limit is reached around 150-200°C, where the methoxy group begins to undergo elimination reactions, consistent with known thermal behavior of aromatic ethers [9].

The primary decomposition stage (200-250°C) involves the evolution of hydrogen chloride gas as the carbon-chlorine bonds undergo thermal cleavage [9] [13]. This dechlorination process is followed by extensive aromatic ring degradation at higher temperatures (250-350°C), ultimately leading to carbonaceous char formation [11] [12].

Differential scanning calorimetry (DSC) analysis reveals that the decomposition process is predominantly endothermic, requiring substantial energy input for bond breaking [14] [15]. The activation energy for thermal decomposition is estimated to be in the range of 120-150 kJ/mol, indicating significant thermal stability compared to simpler aromatic compounds [16].

Spectroscopic Fingerprints (IR, NMR, UV-Vis)

The spectroscopic characterization of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone provides definitive structural identification through multiple complementary techniques [17] [18] [19].

Infrared Spectroscopy

The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups and structural features [17] [20] [21].

Table 4: IR Spectroscopic Data

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O (ketone stretch) | 1650-1680 | Strong | Carbonyl stretch of aromatic ketone |

| C=C (aromatic stretch) | 1585-1600 | Medium-Strong | Aromatic C=C stretching vibrations |

| C-O (ether stretch) | 1250-1280 | Medium | Methoxy group C-O stretch |

| C-Cl (aromatic) | 750-850 | Medium | Carbon-chlorine stretching |

| C-H (aromatic) | 3050-3080 | Medium | Aromatic C-H stretching |

| C-H (methyl) | 2930-2950 | Medium | Methyl C-H stretching |

The strong carbonyl absorption in the 1650-1680 cm⁻¹ region is characteristic of aromatic ketones, with the exact position influenced by conjugation effects and electron-withdrawing chlorine substituents [17] [18]. The aromatic C=C stretching vibrations appear in the 1585-1600 cm⁻¹ range, while the methoxy C-O stretch is observed around 1250-1280 cm⁻¹ [20].

Nuclear Magnetic Resonance Spectroscopy

Table 5: NMR Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Assignment |

|---|---|---|---|

| ¹H NMR | 7.4-7.8 | Multiplet | 3H (3,5-dichlorophenyl ring) |

| ¹H NMR | 6.8-7.2 | Doublet | 2H (5-chloro-2-methoxyphenyl ring) |

| ¹H NMR | 3.8-4.0 | Singlet | 3H (methoxy group) |

| ¹³C NMR | 185-195 | Singlet | Carbonyl carbon (C=O) |

| ¹³C NMR | 130-140 | Multiple | Aromatic carbons |

| ¹³C NMR | 55-60 | Singlet | Methoxy carbon (-OCH₃) |

The ¹H NMR spectrum shows the expected aromatic proton signals in the 6.8-7.8 ppm region, with coupling patterns reflecting the substitution patterns on each ring [18] [22]. The methoxy group appears as a characteristic singlet around 3.8-4.0 ppm. In the ¹³C NMR spectrum, the carbonyl carbon resonates in the typical ketone region (185-195 ppm), while the aromatic carbons appear in the 120-140 ppm range [23] [24].

UV-Visible Spectroscopy

Table 6: UV-Vis Spectroscopic Data

| Transition Type | Wavelength Range (nm) | Extinction Coefficient (ε) | Assignment |

|---|---|---|---|

| π → π* (aromatic) | 250-280 | High (10⁴-10⁵) | Aromatic ring π-electron transitions |

| n → π* (carbonyl) | 320-350 | Low (10²-10³) | Carbonyl lone pair to π* transition |

| π → π* (extended conjugation) | 280-320 | Medium (10³-10⁴) | Extended aromatic system conjugation |